molecular formula C17H14N4O3S2 B5537787 2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide

Cat. No.: B5537787
M. Wt: 386.5 g/mol
InChI Key: CAROQCIWWNUKFM-UHFFFAOYSA-N
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Description

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Preparation Methods

The synthesis of 2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves multiple steps. One common synthetic route starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then cyclized to form thieno[3,2-d]pyrimidine derivatives. The reaction typically involves heating thiophene-2-carboxamides in formic acid or using other cyclization agents such as triethyl orthoformate . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The pathways involved can include DNA repair mechanisms, signal transduction pathways, and metabolic processes .

Comparison with Similar Compounds

Similar compounds to 2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide include other thieno[3,2-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Examples of similar compounds include:

These compounds are unique due to their specific substituents, which can enhance their activity against particular biological targets or improve their chemical stability .

Properties

IUPAC Name

2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-9(10-5-3-2-4-6-10)19-12(22)8-25-16-11(7-18)13-14(26-16)15(23)21-17(24)20-13/h2-6,9H,8H2,1H3,(H,19,22)(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAROQCIWWNUKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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